ONECUT2 Binding Affinity: CSRM617 vs. Parent Drug Benserazide
CSRM617 (this compound) binds directly to the HOX domain of the ONECUT2 transcription factor with a dissociation constant (Kd) of 7.43 μM, measured by surface plasmon resonance (SPR) . The parent drug benserazide (a peripheral decarboxylase inhibitor) does not bind ONECUT2; its reported mechanism is entirely unrelated [1].
| Evidence Dimension | ONECUT2 HOX domain binding affinity |
|---|---|
| Target Compound Data | Kd = 7.43 μM (SPR assay) |
| Comparator Or Baseline | Benserazide (parent drug) – no measurable binding to OC2 |
| Quantified Difference | >100-fold selectivity (inferred from lack of OC2 activity for benserazide) |
| Conditions | Surface plasmon resonance (SPR) assay, purified OC2-HOX domain protein |
Why This Matters
This is the only commercially available small-molecule tool with validated OC2 HOX domain binding; benserazide cannot substitute for OC2‑targeted experiments.
- [1] Rotinen M, et al. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis. Nat Med. 2018;24(12):1887-1898. PMID: 30478421. View Source
